molecular formula C9H12FN3O4 B12392985 4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12392985
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-JDNPWWSISA-N
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Description

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is known for its antiviral properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves several steps. One common method includes the fluorination of a precursor compound followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of fluorinating agents, solvents like methanol or dimethyl sulfoxide (DMSO), and controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into viral RNA or DNA, leading to chain termination. This inhibits viral replication by preventing the synthesis of viral nucleic acids. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific fluorination pattern and hydroxylation, which contribute to its high potency and selectivity as an antiviral agent. Its ability to inhibit multiple viruses makes it a valuable compound in antiviral research .

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7?,8-/m1/s1

InChI Key

PKOBNLOZXOHYOP-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)F)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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